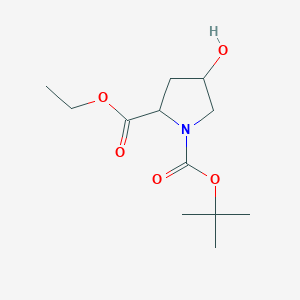

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMDZSAWTQOEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (4R)-1-Boc-4-hydroxy-L-proline ethyl ester makes it a highly sought-after starting material in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The well-defined stereocenters at the 2 and 4 positions of the pyrrolidine (B122466) ring provide a rigid scaffold that can be elaborated upon to create new stereocenters with high levels of control. This is crucial in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is instrumental in its utility. It allows for the selective reaction at other parts of the molecule without affecting the secondary amine. This protecting group can be readily removed under mild acidic conditions, revealing the amine for further functionalization, such as in peptide bond formation. The ethyl ester at the carboxylic acid position also offers a convenient handle for various chemical transformations.

Strategic Role in the Construction of Complex Organic Molecules

For instance, this compound is a key intermediate in the synthesis of conformationally constrained amino acid analogs. These modified amino acids are valuable tools in peptide and protein engineering, as they can induce specific secondary structures, such as turns and helices, and enhance the stability and biological activity of peptides. guidechem.comchemimpex.com Research has demonstrated its use in creating novel proline derivatives with potential applications as cyclooxygenase-2 (COX-2) inhibitors and in the synthesis of biologically active natural products. lookchem.comnih.gov

Furthermore, the pyrrolidine (B122466) scaffold of (4R)-1-Boc-4-hydroxy-L-proline ethyl ester is a common motif in many biologically active compounds. Its use as a starting material significantly simplifies the synthesis of such molecules by providing a pre-formed, stereochemically defined core structure. This approach has been successfully employed in the total synthesis of various alkaloids and other complex natural products.

Overview of Research Domains and Contributions

Established Chemical Synthesis Routes

The most common and established pathways to this compound and its derivatives originate from the naturally occurring amino acid (2S,4R)-4-hydroxy-L-proline, also known as trans-4-hydroxy-L-proline. The synthesis of the target molecule, which has a cis relationship between the hydroxyl and ester groups, necessitates an inversion of the stereocenter at the C-4 position. This is achieved after initial protection and esterification steps.

N-Protection and Carboxyl Esterification Strategies

The initial steps in the synthesis involve the protection of the secondary amine and the esterification of the carboxylic acid. The order of these transformations can be varied to optimize yield and minimize side reactions.

One common strategy involves the initial N-protection of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534). google.comorgsyn.org The resulting N-Boc-protected acid is then esterified. For the ethyl ester, this can be achieved using standard esterification conditions, such as reacting with ethanol (B145695) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or using an acid catalyst. google.com

Alternatively, the synthesis can commence with the esterification of trans-4-hydroxy-L-proline. The amino acid is often converted to its hydrochloride salt, which is then reacted with ethanol under acidic conditions (e.g., using thionyl chloride or gaseous HCl) to produce trans-4-hydroxy-L-proline ethyl ester hydrochloride. chemicalbook.com Subsequently, the amine is protected with (Boc)₂O in the presence of a base such as triethylamine (Et₃N) and a catalyst like 4-(dimethylamino)pyridine (DMAP) to yield the precursor, (2S,4R)-1-Boc-4-hydroxy-L-proline ethyl ester. chemicalbook.com This latter sequence can sometimes be more efficient for large-scale preparations.

Table 1: Comparison of N-Protection and Esterification Strategies

| Strategy | Step 1 | Step 2 | Key Reagents | Advantages/Considerations |

|---|---|---|---|---|

| Protection First | N-Boc Protection | Carboxyl Esterification | (Boc)₂O, Base; EtOH, DCC/Acid Catalyst | Protects the amine from side reactions during esterification. |

| Esterification First | Carboxyl Esterification | N-Boc Protection | EtOH, SOCl₂/HCl; (Boc)₂O, Et₃N, DMAP | Can be more direct; avoids handling the free amino ester. chemicalbook.com |

Stereoselective Functionalization at C-4

With the precursor (2S,4R)-1-Boc-4-hydroxy-L-proline ethyl ester in hand, the crucial step is the stereochemical inversion at the C-4 position to obtain the desired (2S,4S) or cis-configuration.

The Mitsunobu reaction is a powerful and widely used method for achieving the stereoinversion of secondary alcohols. organic-chemistry.orgnih.gov This reaction converts the (2S,4R)-hydroxyl group into the (2S,4S) configuration through a two-stage process involving a Walden inversion (Sₙ2 reaction). acs.orgatlanchimpharma.com

First, the N-Boc-protected trans-hydroxyproline ester is treated with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). biorxiv.orgnih.gov An acidic pronucleophile, commonly benzoic acid or p-nitrobenzoic acid, acts as the nucleophile. orgsyn.org This results in the formation of an intermediate ester (e.g., a benzoate) at the C-4 position with the opposite (S) configuration. In the second stage, this intermediate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) to cleave the ester and reveal the inverted hydroxyl group, yielding the final this compound.

Table 2: Typical Reagents for Mitsunobu Inversion of Hydroxyproline Derivatives

| Role | Example Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Azodicarboxylate | DEAD, DIAD | Toluene, THF | Dropwise addition at 0 °C |

| Pronucleophile | Benzoic acid, p-Nitrobenzoic acid | THF | Stirred for several hours |

| Hydrolysis | LiOH, NaOH, KOH | aq. THF, aq. MeOH | Room temperature |

An intramolecular variation of the Mitsunobu reaction can also be employed, where the free carboxylic acid of N-Boc-trans-4-hydroxy-L-proline is converted into a bicyclic lactone. acs.orgbiorxiv.org Subsequent hydrolysis of the lactone yields N-Boc-cis-4-hydroxy-L-proline, which can then be esterified. acs.orgbiorxiv.org

For the synthesis of related fluorinated derivatives, deoxyfluorination reactions provide a direct route to introduce fluorine with concomitant inversion of stereochemistry. Treating (2S,4R)-1-Boc-4-hydroxy-L-proline esters with a deoxyfluorinating agent like morpholinosulfur trifluoride results in the formation of the corresponding (2S,4S)-1-Boc-4-fluoro-L-proline ester. acs.orgnih.gov This Sₙ2 reaction proceeds with complete inversion of configuration, making it a reliable method for accessing cis-4-fluoroproline derivatives. nih.gov The use of a sterically bulky ester, such as a tert-butyl ester, can help prevent intramolecular side reactions and ensure high diastereoselectivity. nih.gov Other reagents, such as nosyl fluoride, have also been successfully employed for large-scale deoxyfluorination. acs.org

An alternative to the Mitsunobu reaction for C-4 epimerization is a two-step oxidation-reduction sequence. This method avoids the sometimes difficult-to-remove byproducts of the Mitsunobu reaction.

The first step is the oxidation of the secondary alcohol in (2S,4R)-1-Boc-4-hydroxy-L-proline ethyl ester to the corresponding ketone, N-Boc-4-keto-L-proline ethyl ester. guidechem.com This can be achieved using various oxidation protocols, such as Swern oxidation (oxalyl chloride, DMSO, Et₃N) or using reagents like Dess-Martin periodinane.

The second step is the diastereoselective reduction of the resulting ketone. The stereochemical outcome of the reduction is highly dependent on the reducing agent and reaction conditions. The approach of the hydride reagent is sterically hindered from the exo face by the Boc group, leading to preferential attack from the less hindered endo face. This results in the formation of the desired cis-alcohol ((2S,4S)-configuration) as the major product. researchgate.net Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can provide the desired diastereomer.

Table 3: Oxidation-Reduction Sequence for C-4 Epimerization

| Step | Transformation | Example Reagents | Typical Outcome |

|---|---|---|---|

| 1. Oxidation | trans-Alcohol → Ketone | Swern Oxidation, Dess-Martin Periodinane | High yield of N-Boc-4-keto-L-proline ester. guidechem.com |

| 2. Reduction | Ketone → cis-Alcohol | Sodium Borohydride (NaBH₄), L-Selectride | Diastereoselective formation of the cis-alcohol. |

Advanced Enantioselective and Diastereoselective Synthetic Approaches

While the above methods rely on the modification of a naturally occurring chiral starting material, advanced synthetic approaches focus on constructing the substituted proline ring from achiral precursors using asymmetric catalysis. These methods offer flexibility in introducing various substituents and are not limited by the availability of the natural chiral pool.

One such approach involves the enantioselective synthesis of 4-substituted proline scaffolds via a phase-transfer-catalyzed allylic alkylation of a glycine (B1666218) imine equivalent. nih.gov For example, a catalytic and enantioselective preparation of an (S)-4-methyleneproline scaffold has been described. nih.gov The key step is a one-pot double allylic alkylation of a glycine imine with a dihalide in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. The resulting N-Boc-4-methyleneproline ester is a versatile intermediate that can be further functionalized at the C-4 position to access a wide range of proline derivatives, including those with the desired 4-hydroxy substitution, through subsequent stereoselective reactions like hydroboration-oxidation or dihydroxylation. nih.gov This strategy represents a powerful, catalytic, and enantioselective route to functionally diverse proline analogues. nih.govmdpi.com

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org This approach has been successfully applied to the synthesis of enantiopure 3-substituted 4-hydroxyproline (B1632879) derivatives. academie-sciences.fracademie-sciences.fr One notable strategy involves the 1,3-dipolar cycloaddition between a nitrone derived from menthone, serving as the chiral auxiliary, and (Z)-1,4-dichloro-2-butene. academie-sciences.fr This reaction establishes three contiguous stereogenic centers with high stereocontrol. academie-sciences.fr

Key Features of Chiral Auxiliary-Mediated Synthesis:

| Feature | Description |

| Stereocontrol | High stereoselectivity is achieved through the influence of the chiral auxiliary, such as menthone. academie-sciences.fracademie-sciences.fr |

| Multi-step Process | The synthesis typically involves several steps, including cycloaddition, azidation, CuAAC, and cleavage of the auxiliary. academie-sciences.fr |

| Versatility | This method allows for the introduction of various substituents at the 3-position of the proline ring. academie-sciences.fracademie-sciences.fr |

Organocatalytic Systems for Proline Derivatization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. L-proline and its derivatives are themselves highly effective organocatalysts for various transformations, including aldol (B89426), Michael addition, and Mannich reactions. researchgate.net The inherent rigidity of the proline ring structure plays a crucial role in controlling the stereochemistry of the reaction. researchgate.net

While L-proline is a model organocatalyst, studies have explored the catalytic potential of other natural amino acids in reactions like the synthesis of warfarin. mdpi.comchemrxiv.org These investigations have identified that amino acids such as L-arginine can also effectively catalyze transformations with notable enantioselectivity. mdpi.com The derivatization of proline, for instance by introducing a hydroxyl group to form hydroxyproline, can enhance the stereoselectivity of certain reactions. researchgate.net These modified proline catalysts are valuable for creating complex chiral molecules. researchgate.net

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo- and regioselectivity.

Enzyme-Catalyzed Hydroxylation of Proline Precursors

The direct hydroxylation of proline residues is a key post-translational modification in collagen biosynthesis, catalyzed by the enzyme prolyl 4-hydroxylase. nih.govwikipedia.org This enzyme specifically hydroxylates proline at the C-4 position to form 4-hydroxyproline. nih.gov The reaction requires Fe2+, 2-oxoglutarate, O2, and ascorbate (B8700270) as co-substrates. nih.gov

In industrial settings, microbial fermentation is now the primary method for producing trans-4-hydroxy-L-proline, overcoming the environmental drawbacks of traditional acid hydrolysis of collagen. nih.gov Engineered microorganisms, such as Escherichia coli, are utilized as microbial cell factories to produce this valuable amino acid on a large scale. nih.gov Enzyme-mediated C-H hydroxylation is a promising strategy for the synthesis of various hydroxy amino acids. researchgate.net

Table of Prolyl Hydroxylase Characteristics:

| Characteristic | Description |

| Enzyme Class | Alpha-ketoglutarate-dependent hydroxylase wikipedia.org |

| Reaction Catalyzed | L-proline + alpha-ketoglutarate (B1197944) + O2 → (2S, 4R)-4-hydroxyproline + succinate (B1194679) + CO2 wikipedia.org |

| Cofactors | Fe2+, 2-oxoglutarate, O2, ascorbate nih.gov |

| Industrial Production | Primarily through microbial fermentation using engineered E. coli nih.gov |

Lipase-Mediated Resolutions of Racemic Mixtures

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze the stereoselective hydrolysis of esters. nih.govnih.gov This property is exploited in the kinetic resolution of racemic mixtures of amino acid esters, where the lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the two. nih.gov For instance, various lipases can selectively hydrolyze L-amino acid esters in an aqueous solution with high reactivity and selectivity. nih.gov

This chemoenzymatic approach is valuable for producing enantiomerically pure pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The resolution of racemic mixtures of alcohols or carboxylic esters is a common strategy for obtaining these compounds. researchgate.net Lipases exhibit excellent stability in organic solvents, which facilitates their use with a wide range of substrates. nih.gov

Process Optimization and Scalability in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Process optimization is crucial for ensuring efficiency, cost-effectiveness, and sustainability. For the synthesis of N-Boc-protected hydroxyproline derivatives, optimization of reaction conditions is key to achieving high yields and purity. researchgate.netgoogle.com

In the context of biocatalytic production of trans-4-hydroxy-L-proline, metabolic engineering of microorganisms like E. coli has dramatically improved production titers. nih.gov Strategies include the overexpression of proline hydroxylase and the elimination of competing metabolic pathways. nih.gov Optimization of fermentation conditions such as pH, temperature, and substrate concentration is also critical for maximizing yield. nih.gov For chemical syntheses, developing chromatography-free purification methods is a key aspect of creating an eco-friendly and scalable process. researchgate.net The ability to produce key intermediates in kilogram quantities without the need for column chromatography is a significant advantage for industrial applications. researchgate.net

Functionalization of the Hydroxyl Group at C-4

The secondary hydroxyl group at the C-4 position is a key site for introducing structural diversity. Its reactivity allows for the formation of ethers and esters, replacement with halogen substituents, and various nucleophilic substitution reactions, often proceeding with inversion of stereochemistry.

Formation of Ethers and Esters

The hydroxyl group of this compound can be readily converted into ethers or esters. This transformation is often employed to install a protecting group, which prevents the hydroxyl from participating in subsequent reactions, or to introduce a specific functional moiety. For example, the formation of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, is a common strategy to protect the alcohol. This protection is crucial for reactions like alpha-alkylation, where the presence of a free hydroxyl group would interfere with the formation of the desired enolate. nih.gov

Esterification of the C-4 hydroxyl group is another important modification. For instance, reaction with benzoic acid under Mitsunobu conditions results in the formation of a benzoate (B1203000) ester, a key step in the stereochemical inversion of the C-4 center. nih.gov

Introduction of Halogen Substituents (e.g., Fluorination)

The replacement of the hydroxyl group with a halogen, particularly fluorine, is a significant transformation that can profoundly alter the biological and chemical properties of the resulting molecule. Fluorinated proline derivatives are of great interest in medicinal chemistry. acs.org The direct deoxyfluorination of 4-hydroxyproline derivatives can be achieved using various reagents.

One common method involves the use of reagents like morpholinosulfur trifluoride. nih.gov This reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the C-4 position. Therefore, starting with this compound would yield the corresponding (4S)-4-fluoro derivative. The choice of ester group can be critical in this reaction; bulkier esters, such as a tert-butyl ester, have been shown to prevent intramolecular side reactions that can lead to byproducts with retention of configuration. nih.gov

| Starting Material Configuration | Reagent | Product Configuration | Key Observation |

| (2S,4R)-4-hydroxy | Morpholinosulfur trifluoride | (2S,4S)-4-fluoro | Complete inversion of configuration confirmed by NMR. nih.gov |

| (2S,4R)-4-hydroxy | Diethylaminosulfur trifluoride (DAST) | (2S,4S)-4-fluoro | A common reagent for deoxyfluorination. |

Nucleophilic Substitution Reactions

The hydroxyl group at C-4 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by a wide range of nucleophiles. This S_N2 reaction pathway allows for the introduction of various functionalities with a predictable stereochemical outcome (inversion of configuration).

A well-documented strategy for inverting the stereochemistry at the C-4 position involves a Mitsunobu reaction. nih.gov Treatment of the (4R)-hydroxyl group with a nucleophile like benzoic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) leads to the formation of a (4S)-benzoate ester. Subsequent hydrolysis of this ester yields the (4S)-hydroxyproline derivative. This two-step sequence effectively achieves a net inversion of the alcohol's stereochemistry.

Alkylation and Modification of the Pyrrolidine Ring

Modification of the pyrrolidine backbone, particularly at the C-2 (alpha) position, is a key strategy for synthesizing novel proline analogues with unique conformational properties.

Alpha-Alkylation Strategies

Alpha-alkylation of proline esters allows for the introduction of substituents at the C-2 position, adjacent to the carboxylate. The general strategy involves the deprotonation of the alpha-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) to form a new carbon-carbon bond.

The stereochemical outcome of this reaction is of critical importance. In the case of N-Boc protected proline esters, the alkylation typically occurs anti to the C-4 substituent. nih.gov Therefore, for derivatives of this compound (where the C-4 substituent is trans to the C-2 carboxylate), the incoming electrophile is directed to the exo face of the enolate, resulting in a (2S, 4R) configuration in the product. The steric bulk of the C-4 protecting group can influence the diastereoselectivity of the alkylation. nih.gov

Synthesis of Quaternary Proline Analogues

The alpha-alkylation strategy is the primary method for synthesizing α,α-disubstituted, or quaternary, proline analogues. nih.govnih.gov These compounds are of significant interest because the introduction of a quaternary center at the C-2 position imparts a high degree of conformational rigidity to the pyrrolidine ring. nih.gov This conformational constraint is a valuable tool in peptide engineering and the design of peptidomimetics. nih.gov

The synthesis begins with an initial alpha-alkylation as described above. A second, different substituent can then be introduced by repeating the deprotonation and alkylation sequence, yielding the desired quaternary proline derivative. The diastereoselective alkylation of 4-hydroxy-substituted prolines has been applied to the synthesis of biologically active natural products and novel peptide structures. nih.gov

| Reaction Type | Key Intermediate | Reagents | Application |

| Diastereoselective α-Alkylation | Chiral enolate | 1. LDA or other strong base2. Electrophile (e.g., R-X) | Introduction of a single substituent at the C-2 position. nih.gov |

| Sequential α-Alkylation | Mono-alkylated proline ester | 1. LDA2. Second, different electrophile (R'-X) | Creation of a C-2 quaternary center. nih.govnih.gov |

Construction of Spirocyclic Proline Derivatives

The synthesis of spirocyclic proline derivatives from this compound is a key transformation that introduces significant three-dimensional complexity, often desired in pharmacologically active compounds. A common and effective strategy to achieve this involves a multi-step sequence that begins with the modification of the C4-hydroxyl group.

The initial and critical step is the oxidation of the secondary alcohol at the C4 position to a ketone. This transformation converts the protected hydroxyproline ester into N-Boc-4-keto-L-proline ethyl ester. This ketone then serves as a versatile intermediate for subsequent carbon-carbon bond-forming reactions.

To construct the spirocyclic core, the ketone is typically converted into an exocyclic methylene (B1212753) group. This is commonly achieved through olefination reactions, such as the Wittig or Tebbe reaction. The resulting (S)-1-Boc-4-methylene-L-proline ethyl ester contains a reactive double bond poised for further functionalization. This exocyclic alkene is a key precursor for building the second ring of the spiro-system. For instance, a cyclopropanation reaction can be performed on the methylene group to construct a spiro[2.4]heptane system, a core structure found in various antiviral agents. This approach allows for the creation of novel spirocyclic amino acids from the enantiopure starting material derived from 4-hydroxyproline. nih.gov

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Oxidation of C4-OH | Swern oxidation, Dess-Martin periodinane | N-Boc-4-keto-L-proline ethyl ester |

| 2 | Olefination | Wittig reagent (e.g., Ph₃P=CH₂), Tebbe reagent | (S)-1-Boc-4-methylene-L-proline ethyl ester |

| 3 | Spiro-annulation | Simmons-Smith reaction (CH₂I₂, Zn-Cu), Diazomethane with Pd catalyst | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid derivative |

Preparation of Diverse Non-Proteinogenic Proline Analogues

The C4-hydroxyl group of this compound is a prime site for introducing a wide array of functional groups and structural motifs, leading to the synthesis of diverse non-proteinogenic proline analogues. These modifications can profoundly influence the conformational properties and biological activity of peptides into which they are incorporated.

Sulfur and Selenium Containing Proline Derivatives

The introduction of sulfur and selenium at the C4 position of the proline ring can be achieved through nucleophilic substitution reactions. Since the hydroxyl group is a poor leaving group, it must first be activated. This is typically accomplished by converting it into a sulfonate ester, such as a tosylate or mesylate, or into a halide.

One common method involves converting the hydroxyl group into a good leaving group, such as a tosylate, which proceeds with retention of configuration at C4. Subsequent SN2 reaction with a sulfur or selenium nucleophile, such as L-cysteine or L-selenocysteine, leads to inversion of stereochemistry at C4, affording the cis-(4S) product. researchgate.net Alternatively, the hydroxyl group can be converted to an iodide under conditions that result in inversion of stereochemistry (e.g., using triphenylphosphine and iodine), which can then be displaced by the nucleophile to yield the trans-(4R) product, thus retaining the original stereochemistry relative to the C2 position. researchgate.net

Another approach involves a Mitsunobu-type reaction. For instance, reacting BOC-L-hydroxyproline methyl ester with diphenyl disulfide and tributylphosphine (B147548) facilitates the direct introduction of a phenylthio group at the C4 position with inversion of stereochemistry to yield N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester. nih.gov These methods provide access to a variety of sulfur and selenium-containing proline analogues with well-defined stereochemistry, which are valuable for applications in peptide synthesis and medicinal chemistry. researchgate.net

| Starting Material | Activation/Reaction | Nucleophile | Product (Stereochemistry at C4) | Reference |

| N-Boc-(2S,4R)-hydroxyproline ester | Tosylation, then SN2 | L-cysteine | N-Boc-(2S,4S)-S-cysteinyl-proline ester (inversion) | researchgate.net |

| N-Boc-(2S,4R)-hydroxyproline ester | Iodination (PPh₃, I₂), then SN2 | L-selenocysteine | N-Boc-(2S,4R)-Se-selenocysteinyl-proline ester (retention) | researchgate.net |

| N-Boc-(2S,4R)-hydroxyproline ester | Mitsunobu-type reaction (Ph₂S₂, Bu₃P) | Thiophenol (from Ph₂S₂) | N-Boc-(2S,4S)-4-phenylthio-proline ester (inversion) | nih.gov |

Homologated Proline Systems

The synthesis of homologated proline systems, such as pipecolic acid derivatives (a six-membered ring), from a five-membered pyrrolidine precursor like this compound represents a significant structural modification. This type of ring expansion is a challenging transformation that necessitates the cleavage of a C-C bond within the pyrrolidine ring, followed by the insertion of a carbon atom and subsequent re-cyclization.

A plausible, though complex, synthetic strategy would involve the oxidative cleavage of the C3–C4 bond of the proline ring. This can be achieved using strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), which specifically cleave vicinal diols. Therefore, this approach would require prior hydroxylation at the C3 position to create a 3,4-diol.

Alternatively, a more direct conceptual pathway from the 4-hydroxyproline derivative involves an initial oxidation to the 4-keto proline intermediate. Subsequent Baeyer-Villiger oxidation could theoretically insert an oxygen atom to form a six-membered lactone, which could then be converted through several steps into the corresponding lactam (pipecolic acid core). A more direct carbon insertion could be envisioned via a Beckmann rearrangement of the oxime derived from the 4-keto proline, which would yield a lactam and thus achieve the ring expansion. These multi-step sequences involve complex functional group manipulations to ultimately furnish the six-membered piperidine (B6355638) ring of the desired homologated amino acid.

| Conceptual Step | Transformation | Potential Reagents | Intermediate/Product Type |

| 1 | Oxidation of C4-OH | Swern oxidation | N-Boc-4-keto-L-proline ethyl ester |

| 2 | Oxime formation | Hydroxylamine (NH₂OH) | 4-oximino-proline derivative |

| 3 | Beckmann Rearrangement | Tosyl chloride, PCl₅ | Six-membered lactam |

| 4 | Hydrolysis/Reduction | Acid/Base, then reducing agent (e.g., LiAlH₄) | N-Boc-pipecolic acid derivative |

Applications in Contemporary Organic Synthesis and Medicinal Chemistry Research

Asymmetric Synthesis of Natural Products and Bioactive Scaffolds

The stereochemically defined structure of (4R)-1-Boc-4-hydroxy-L-proline ethyl ester makes it an invaluable chiron for the synthesis of complex molecular architectures. The pyrrolidine (B122466) ring, substituted with a hydroxyl group at the C4 position with a specific (R) configuration, provides a rigid framework that can be strategically manipulated to introduce new stereocenters with high levels of control.

Total Synthesis of Alkaloids and Complex Heterocycles

The diastereoselective alkylation of 4-hydroxy-substituted proline derivatives serves as a powerful strategy in the asymmetric synthesis of various biologically active natural products. nih.gov This approach has been successfully applied to the total synthesis of several complex alkaloids, including (−)-velbanamine, (−)-aphanorphine, and (−)-TAN1251A. nih.gov The underlying principle of this methodology involves the generation of a proline enolate, which then reacts with an electrophile. The stereochemical outcome of this alkylation is directed by the existing stereocenters on the pyrrolidine ring, including the crucial C4-hydroxyl group. By employing derivatives of (4R)-1-Boc-4-hydroxy-L-proline, chemists can access key intermediates with the desired stereochemistry, which are then elaborated to the final natural product targets. The Boc protecting group on the nitrogen and the ethyl ester at the carboxylic acid position offer orthogonal protection, allowing for selective transformations at different sites of the molecule during the synthetic sequence.

Key Intermediates in Pharmaceutical Research

The unique conformational constraints imposed by the proline ring are highly sought after in medicinal chemistry for the design of potent and selective therapeutic agents. This compound and its derivatives are frequently utilized as key intermediates in the synthesis of a variety of pharmaceuticals.

One notable example is in the synthesis of the antiviral drug Ledipasvir , which is used for the treatment of Hepatitis C. rsc.org The synthesis of a key spirocyclic proline analogue, 5-azaspiro[2.4]heptane-6-carboxylic acid, a core component of Ledipasvir, can be achieved from 4-hydroxyproline (B1632879). rsc.org Synthetic strategies often involve the transformation of the 4-hydroxyl group to introduce the necessary functionality for the formation of the spirocyclic system.

Another significant application is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril , which is used to treat hypertension. nih.govresearcher.life The synthesis of the key intermediate, (2S,4S)-4-phenylthio-L-proline, can be accomplished starting from L-hydroxyproline. researcher.life A common synthetic route involves the initial protection of the amine and carboxylic acid functionalities, followed by the conversion of the hydroxyl group to a leaving group and subsequent displacement with a thiol. The stereochemistry at the C4 position of the starting hydroxyproline (B1673980) derivative is critical for obtaining the desired stereoisomer of the final drug substance.

Below is a table summarizing the therapeutic class and the key proline-based intermediate for these pharmaceuticals:

| Pharmaceutical | Therapeutic Class | Key Proline-based Intermediate |

| Ledipasvir | Antiviral (Hepatitis C) | 5-azaspiro[2.4]heptane-6-carboxylic acid |

| Zofenopril | ACE Inhibitor (Antihypertensive) | (2S,4S)-4-phenylthio-L-proline |

Design and Development of Peptide Mimetics and Conformationally Constrained Peptides

The incorporation of modified amino acids into peptides is a widely used strategy to create peptidomimetics with enhanced stability, bioavailability, and biological activity. The rigid pyrrolidine ring of proline and its derivatives introduces significant conformational constraints into the peptide backbone.

Influence on Peptide Backbone Conformation and Dynamics

The stereochemistry of the substituent at the C4 position of the proline ring has a profound impact on the ring's pucker, which in turn influences the peptide backbone conformation. The (4R)-hydroxy group in this compound favors a Cγ-exo ring pucker. This conformational preference is a consequence of stereoelectronic effects, specifically the gauche effect, arising from the electronegative hydroxyl group. The Cγ-exo pucker preorganizes the main-chain dihedral angles (φ and ψ) into a conformation that is compatible with a polyproline II (PPII) helix. This structural bias can be exploited to stabilize specific peptide conformations, which can be crucial for modulating protein-protein interactions or designing peptides with specific secondary structures.

Stabilization of Protein Secondary Structures (e.g., Collagen Triple Helix)

The stability of the collagen triple helix, the most abundant protein structure in mammals, is critically dependent on the presence of (2S,4R)-4-hydroxyproline in the Yaa position of the repeating Gly-Xaa-Yaa sequence. The (4R)-hydroxy group plays a vital role in stabilizing the triple-helical structure through stereoelectronic effects that favor the aforementioned Cγ-exo ring pucker. This preorganization of the pyrrolidine ring minimizes the entropic cost of folding the individual polypeptide chains into the triple-helical conformation. Consequently, derivatives of (4R)-hydroxyproline, such as this compound, are essential tools for the synthesis of collagen-mimetic peptides and for studying the factors that govern collagen stability.

Utilization in Organocatalysis

While L-proline itself is a renowned organocatalyst, the functionalization of its pyrrolidine ring has led to the development of a new generation of more efficient and selective catalysts. rsc.org Derivatives of 4-hydroxyproline have emerged as particularly versatile scaffolds in asymmetric organocatalysis. rsc.org The hydroxyl group at the C4 position provides a convenient handle for the introduction of various functional groups, allowing for the fine-tuning of the catalyst's steric and electronic properties.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. L-proline itself is a well-established catalyst for this transformation, proceeding through an enamine-based mechanism. The stereochemical outcome of proline-catalyzed aldol reactions is rationalized by the Zimmerman-Traxler model, which involves a six-membered transition state. While derivatives of hydroxyproline have been investigated as catalysts in aldol reactions to explore the effect of the hydroxyl group on stereoselectivity, specific data, including detailed research findings and data tables for reactions catalyzed by this compound, are not available in the surveyed literature.

Mannich Reactions and Michael Additions

Similarly, the Mannich reaction, which produces β-amino carbonyl compounds, and the Michael addition, for the formation of 1,5-dicarbonyl compounds, are cornerstone reactions in organic synthesis that can be catalyzed asymmetrically by proline and its derivatives. The mechanism of the proline-catalyzed Mannich reaction is analogous to that of the aldol reaction, involving the formation of an enamine intermediate that reacts with an imine. Research into hydroxyproline-derived catalysts for these reactions has been conducted to modulate the catalyst's properties. However, specific examples and performance data for this compound in these contexts are not specifically reported.

Multi-component and Cascade Catalytic Systems

Multi-component reactions (MCRs) and cascade catalytic systems offer efficient pathways to complex molecular architectures from simple starting materials in a single operation. L-proline has demonstrated its utility as a catalyst in various MCRs. The development of proline derivatives for these complex transformations is an active area of research, aiming to improve efficiency and stereocontrol. While the potential for this compound to act as a catalyst in such systems can be inferred from the general principles of organocatalysis, dedicated studies and documented results are currently lacking.

Stereochemical Analysis and Conformational Investigations

Elucidation of Pyrrolidine (B122466) Ring Pucker Conformations

The five-membered pyrrolidine ring of proline is not planar and exists in two primary, rapidly interconverting envelope conformations known as Cγ-endo and Cγ-exo. nih.gov This nomenclature describes the puckering of the γ-carbon relative to the plane formed by the other four ring atoms, either towards (endo) or away from (exo) the residue's carbonyl group. nih.gov The energy barrier for this interconversion is low, approximately 2–5 kcal/mol, allowing for rapid transitions on the picosecond timescale at room temperature. nih.gov

Endo/Exo Isomerism and Substituent Effects at C-4

The presence of a substituent at the C-4 position significantly influences the equilibrium between the endo and exo puckers. This effect is dependent on both the stereochemistry (4R or 4S) and the nature (steric bulk and electronic properties) of the substituent. nih.gov

For (4R)-1-Boc-4-hydroxy-L-proline ethyl ester, the hydroxyl group is in the 4R configuration. In such derivatives, particularly those with electron-withdrawing substituents like the hydroxyl group, there is a strong preference for the Cγ-exo ring pucker. nih.govacs.org This preference places the substituent in a pseudo-axial position on the concave face of the pyrrolidine envelope, a conformation that might seem sterically unfavorable. acs.org However, this arrangement is stabilized by favorable stereoelectronic interactions. nih.govacs.org In contrast, a bulky substituent at the 4R position would sterically favor the Cγ-endo pucker to adopt a more stable equatorial position. nih.gov

Conversely, if the substituent were in the 4S configuration, an electron-withdrawing group would favor the Cγ-endo pucker, while a bulky group would favor the Cγ-exo pucker. nih.gov This demonstrates the critical role of stereochemistry at C-4 in dictating the conformational landscape of the pyrrolidine ring.

| Substituent at C-4 | Stereochemistry | Favored Pucker | Driving Force |

|---|---|---|---|

| Electron-withdrawing (e.g., -OH, -F) | 4R | Exo | Stereoelectronic Effects (Gauche Effect) |

| Electron-withdrawing (e.g., -OH, -F) | 4S | Endo | Stereoelectronic Effects (Gauche Effect) |

| Bulky (e.g., -CH3) | 4R | Endo | Steric Hindrance |

| Bulky (e.g., -CH3) | 4S | Exo | Steric Hindrance |

Stereoelectronic Interactions and Their Impact on Conformation

The preference of 4R-substituted prolines with electron-withdrawing groups for the exo pucker is primarily governed by a stereoelectronic phenomenon known as the gauche effect. nih.gov This effect stabilizes a conformation where the electron-withdrawing substituent at C-4 is gauche to the adjacent Cβ–Cα and Cδ–N bonds. nih.gov This gauche arrangement, which results in the substituent being pseudo-axial, is favored because it allows for hyperconjugative interactions. nih.govnih.gov Specifically, there is favorable orbital overlap between the electron-rich σ orbitals of the Cβ–H and Cδ–H bonds and the electron-deficient σ* antibonding orbital of the Cγ–O bond. nih.govacs.org

This interaction is maximized when the C-H bonds are anti-periplanar to the C-O bond, a geometry achieved in the Cγ-exo pucker for a 4R substituent. nih.govacs.org The strength of this hyperconjugation, and thus the preference for the exo pucker, increases with the electron-withdrawing ability of the substituent. nih.gov Crystallographic studies on related compounds, such as (2S,4R)-4-hydroxyproline(4-nitrobenzoate), have confirmed this exo pucker and the anti-periplanar arrangement of the C-H and C-O bonds. acs.orgnih.gov This stereoelectronic control is a powerful determinant of local peptide structure, as the ring pucker is coupled to the main-chain torsion angles. acs.org The exo pucker is associated with more compact, helical conformations like the polyproline II (PPII) helix. nih.govnih.gov

Analysis of Prolyl Peptide Bond Isomerization

Unlike most other peptide bonds, which strongly favor the trans conformation, the prolyl peptide bond has a relatively small energy difference between the cis and trans isomers. nih.gov This leads to a significant population of the cis conformer. The interconversion between cis and trans isomers is a slow process, with an activation barrier of approximately 20 kcal/mol, occurring on the timescale of seconds to minutes at room temperature. nih.govnih.gov This isomerization can be a rate-limiting step in protein folding. nih.gov

Kinetics and Thermodynamics of Cis/Trans Interconversion

The kinetics and thermodynamics of cis/trans isomerization are influenced by the substituents on the proline ring. Electron-withdrawing groups at the C-4 position can affect the electronic properties of the amide bond. Studies on N-acetyl-4(R)-hydroxy-L-proline methyl ester and N-acetyl-4(R)-fluoro-L-proline methyl ester have shown that as the electron-withdrawing ability of the C-4 substituent increases, the rate of amide bond isomerization also increases. nih.gov This is attributed to a decrease in the double-bond character of the amide C–N bond. nih.gov

Thermodynamically, these electron-withdrawing substituents also shift the equilibrium towards the trans isomer. nih.gov The equilibrium constant (Ktrans/cis) increases in the order of proline < 4(R)-hydroxyproline < 4(R)-fluoroproline. nih.gov This stabilization of the trans isomer is linked to the conformational preferences of the pyrrolidine ring. The exo pucker, favored by 4R electron-withdrawing substituents, is strongly associated with the trans peptide bond. nih.govnih.gov This is partly due to the possibility of a stabilizing n→π* interaction between the carbonyl lone pair of the preceding residue and the π* orbital of the prolyl carbonyl, an interaction that is geometrically favorable in the exo pucker with a trans amide bond. nih.govnih.gov In contrast, the endo ring pucker is more compatible with a cis amide bond. nih.govnih.gov

| Compound (N-acetyl methyl ester) | Ktrans/cis in Dioxane | Favored Isomer |

|---|---|---|

| Proline | < 3 | Trans (modest preference) |

| 4(R)-hydroxy-L-proline | ~ 4 | Trans |

| 4(R)-fluoro-L-proline | > 6 | Trans (strong preference) |

Data adapted from studies on related N-acetyl methyl esters. nih.gov

Conformational Biasing by 4-Substituted Proline Derivatives

The ability of 4-substituted prolines to bias both the ring pucker and the cis/trans amide bond equilibrium makes them valuable tools for peptide and protein engineering. By installing a 4R-hydroxy or other 4R electron-withdrawing group, a preference for the Cγ-exo pucker and a trans amide bond can be enforced. nih.govnih.gov This conformational biasing can be used to stabilize specific secondary structures. For example, the exo pucker and trans amide preference of (2S,4R)-4-hydroxyproline and (2S,4R)-4-fluoroproline stabilize the polyproline II (PPII) helix, a key structural motif in collagen and other proteins. nih.govnih.gov

Conversely, a 4S electron-withdrawing substituent promotes an endo ring pucker and favors the cis amide bond, which can be used to stabilize structures like β-turns or the polyproline I (PPI) helix. nih.govnih.gov Therefore, the specific stereochemistry of the hydroxyl group in derivatives like this compound is a critical design element for controlling the conformation of proline-containing sequences.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

A variety of advanced analytical techniques are employed to provide detailed insights into the complex conformational landscape of proline derivatives.

X-ray Crystallography (X-ray Diffraction) provides unambiguous, high-resolution structural information in the solid state. This technique has been crucial in confirming the conformational preferences predicted by other methods. For example, the crystal structure of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) definitively showed the Cγ-exo ring pucker and the pseudo-axial orientation of the substituent, providing direct evidence for the operation of stereoelectronic effects. nih.govacs.org It also allows for the precise measurement of bond lengths and torsion angles, which can reveal subtle structural changes resulting from hyperconjugative interactions. nih.govacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy can probe the electronic environment of carbonyl groups. Changes in the amide I vibrational modes can be correlated with the inductive effects of substituents, providing insight into the electronic character of the prolyl peptide bond. nih.gov

Computational Modeling , often using Density Functional Theory (DFT), complements experimental data by allowing for the calculation of the relative energies of different conformers and the exploration of potential energy surfaces for processes like ring puckering and cis/trans isomerization. nih.govunito.it These computational approaches are invaluable for rationalizing the experimental observations and understanding the underlying physical forces, such as steric and stereoelectronic effects, that govern the conformational preferences of these molecules. nih.govnih.gov

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

For derivatives of Boc-hydroxyproline, a high enantiomeric ratio is crucial for their use in asymmetric synthesis. nih.gov The analysis involves dissolving the compound in a suitable mobile phase, typically a mixture of hexane (B92381) and isopropanol, and passing it through a chiral column, such as a CHIRALPAK®. nih.gov The separation of the desired (4R) enantiomer from its (4S) counterpart allows for the precise determination of the enantiomeric excess (e.e.), which is expected to be ≥99% for high-purity samples. chemimpex.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the construction of a three-dimensional electron density map, from which the precise positions of all atoms can be determined. This confirms the (2S,4R) absolute stereochemistry and reveals the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. researchgate.net

Mass Spectrometry Techniques (GC/MS, LC/MS, ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) can be used for the analysis of volatile derivatives of hydroxyproline (B1673980). nih.govrug.nl The analysis typically requires derivatization, such as methylation and amidation, to increase the volatility of the analyte. nih.gov The resulting mass spectrum shows a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC/MS) is well-suited for the direct analysis of the compound without derivatization. The compound is separated by HPLC and then introduced into the mass spectrometer.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly coupled with LC. It is particularly useful for polar molecules like amino acid derivatives. High-Resolution Mass Spectrometry (HRMS) with ESI can provide a highly accurate mass measurement, which is used to confirm the elemental formula. For a related compound, a protonated molecule [M+H]⁺ was observed, allowing for the confirmation of its molecular formula. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion Mode | Expected Ion | m/z (calculated) | Purpose |

| ESI-MS | Positive | [M+H]⁺ | 260.1498 | Molecular Weight Confirmation |

| ESI-MS | Positive | [M+Na]⁺ | 282.1317 | Adduct Confirmation |

| HRMS (ESI) | Positive | [M+H]⁺ | 260.14925 | Elemental Formula Confirmation (C₁₂H₂₂NO₅) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique but is more commonly used for larger molecules like peptides and proteins. While less common for a small molecule like this, it could be used to confirm its molecular weight.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

MD simulations on related hydroxyproline-containing structures have been used to investigate their influence on the stability of protein secondary structures, such as the collagen triple helix. researchgate.net These studies typically analyze parameters like root mean square deviation (RMSD) to assess structural stability, the formation and breaking of hydrogen bonds, and the solvent accessible surface area (SASA) to understand interactions with the surrounding environment. researchgate.net In the context of (4R)-1-Boc-4-hydroxy-L-proline ethyl ester, simulations can predict the most stable conformations, the dynamics of the ring pucker, and the orientation of its functional groups (Boc, hydroxyl, and ethyl ester). This information is critical for designing molecules with specific conformational constraints. nih.govnih.gov Furthermore, a key application of MD simulations in this area is the optimization and refinement of force fields to better reproduce experimental data, such as NMR J-couplings and relaxation times, ensuring that the computational models are as accurate as possible. nih.gov

Table 1: Parameters Typically Analyzed in Molecular Dynamics Simulations of Proline Derivatives

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the structural stability and conformational changes of the molecule during the simulation. researchgate.net |

| Hydrogen Bonds | Analysis of intramolecular and intermolecular hydrogen bond formation and lifetime. | Reveals key interactions that stabilize specific conformations, particularly involving the hydroxyl group. researchgate.net |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to a solvent. | Provides insight into the molecule's hydrophilicity/hydrophobicity and its interactions with solvents. researchgate.net |

| Dihedral Angle Analysis | Tracks the torsion angles of the pyrrolidine (B122466) ring and the peptide backbone. | Characterizes the ring pucker (endo/exo) and the cis/trans isomerization of the amide bond. nih.gov |

| Correlation Times | Determined from simulations and compared with NMR data. | Validates the accuracy of the simulation's force field in reproducing the timescale of molecular motions. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic and Steric Effects

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to proline derivatives to understand how substituents influence their geometry, stability, and reactivity. researchgate.netscispace.com DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net

For this compound, DFT calculations elucidate the electronic effects governed by its functional groups. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is another crucial DFT-based method that provides information on charge distribution, hybridization, and stabilizing interactions like hyperconjugation. nih.govresearchgate.net These calculations can quantify the stereoelectronic effects, such as the gauche effect, where the electronegative hydroxyl group at the C4 position influences the puckering of the pyrrolidine ring through favorable hyperconjugative interactions between sigma (σ) and anti-bonding sigma (σ*) orbitals. nih.gov This analysis explains the inherent conformational preferences dictated by the molecule's electronic structure, which complements the understanding of steric hindrance. nih.govu-szeged.hu

Table 2: Representative Electronic Properties Calculated via DFT for Hydroxyproline (B1673980) Scaffolds The following data is representative of calculations performed on the parent compound trans-4-Hydroxy-L-Proline and illustrates the types of parameters obtained from DFT analysis.

| Parameter | Description | Typical Value/Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. researchgate.net |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; higher values indicate greater stability. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Provides insight into the molecule's overall electronic character. researchgate.net |

| NBO Charges | Calculated atomic charges. | Reveals the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. u-szeged.hu |

Prediction of Reactivity, Selectivity, and Conformational Landscapes

The conformational landscape of the proline ring is fundamental to its role in chemistry and biology. The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-exo (down pucker) and Cγ-endo (up pucker). nih.gov The substituent at the 4-position plays a critical role in determining the preferred pucker through stereoelectronic effects. nih.govacs.org

For this compound, the hydroxyl group is in the R configuration. Electron-withdrawing substituents at the 4R position strongly favor the Cγ-exo pucker. nih.gov This preference is due to a stabilizing gauche interaction, which is a result of favorable hyperconjugation between the electron-rich σC-H orbitals and the electron-deficient σ*C-X orbitals (where X is the electronegative substituent). nih.gov The Cγ-exo pucker forces the peptide backbone into more compact conformations, which is a key factor in its influence on peptide and protein structure. nih.gov

This predictable conformational bias is crucial for predicting the reactivity and selectivity of the molecule in synthesis. For example, the facial bias created by the ring pucker can direct the approach of reagents in reactions like alkylations, leading to high diastereoselectivity. nih.gov The conformational preference also impacts the cis/trans isomerization rate of the preceding amide bond when this proline derivative is part of a peptide chain. acs.org Computational studies can map these energy landscapes, identifying the most stable conformers and the energy barriers between them, thereby providing a rational basis for predicting the outcomes of chemical transformations and its behavior as a structural template. scispace.comresearchgate.net

Table 3: Influence of 4-Substitution on Proline Ring Pucker Preference

| Substituent Configuration | Electron-Withdrawing Group (e.g., -OH, -F) | Preferred Ring Pucker | Consequence for Peptide Structure |

|---|---|---|---|

| 4R-Hydroxyproline | Yes | Cγ-exo (down) | Promotes more compact conformations (e.g., PPII helix). nih.gov |

| 4S-Hydroxyproline | Yes | Cγ-endo (up) | Promotes more extended conformations. nih.gov |

Future Research Directions and Emerging Trends

Innovations in Stereoselective Synthesis of Proline Analogues

The development of novel stereoselective methods for the synthesis of proline analogues remains a vibrant area of research, with (4R)-1-Boc-4-hydroxy-L-proline ethyl ester serving as a key starting material. Future innovations are expected to provide access to an even greater diversity of structurally complex and functionally rich proline derivatives with high precision.

One promising trend is the continued exploration of diastereoselective alkylations of the proline ring. Building upon established methods, researchers are investigating the use of novel directing groups and chiral auxiliaries to control the stereochemical outcome of reactions at the C2 and C5 positions. The stereochemistry of enolates derived from N-Boc-4-hydroxyproline esters is a subject of ongoing study to refine the predictability of these transformations. nih.gov The strategic placement of substituents on the pyrrolidine (B122466) ring can significantly influence the conformational preferences of peptides, making these new analogues valuable tools in peptidomimetic design. nih.gov

Furthermore, the synthesis of spirocyclic and fluorinated proline analogues from hydroxyproline (B1673980) precursors is gaining traction. For instance, N-Boc-(S)-4-methyleneproline derivatives, accessible from 4-hydroxyproline (B1632879), are versatile intermediates for creating spirocyclic structures, which are key components in antiviral agents like ledipasvir. nih.gov The introduction of fluorine atoms can dramatically alter the physicochemical properties of molecules, including their metabolic stability and binding affinities. Research into deoxyfluorination reactions of N-Boc-4-hydroxy-L-proline esters is paving the way for the efficient synthesis of novel fluorinated proline analogues with potential applications in medicinal chemistry and as probes for ¹⁹F NMR studies. ossila.com

| Synthetic Method | Starting Material Derivative | Resulting Proline Analogue | Key Features |

| Diastereoselective Alkylation | N-Boc-4-(silyloxy)-L-proline esters | α-Substituted proline derivatives | High diastereoselectivity, control over C2 stereocenter |

| Spirocyclization | N-Boc-4-methylene-L-proline ester | 5-Azaspiro[2.4]heptane derivatives | Access to complex polycyclic systems, antiviral applications |

| Deoxyfluorination | N-Boc-4-hydroxy-L-proline ester | 4-Fluoro-L-proline derivatives | Enhanced metabolic stability, ¹⁹F NMR probes |

Expanded Scope of Catalytic Applications

While L-proline and its simpler derivatives are well-established organocatalysts, the catalytic potential of more functionalized analogues like this compound is an area ripe for exploration. The strategic placement of the hydroxyl group and the bulky Boc protecting group can influence the catalyst's solubility, steric environment, and hydrogen-bonding capabilities, potentially leading to novel reactivity and selectivity.

Future research will likely focus on leveraging the unique structural features of N-Boc-4-hydroxyproline esters in asymmetric catalysis. Derivatives of 4-hydroxyproline have been successfully employed as organocatalysts in a variety of reactions, including aldol (B89426) and Michael additions. rsc.org By modifying the hydroxyl group with different functionalities, it is possible to tune the catalyst's performance. The ester and Boc groups in the target compound could be modified or retained to create a new class of bifunctional catalysts. For example, immobilization of these catalysts on solid supports or their incorporation into ionic liquids could facilitate catalyst recycling and greener chemical processes.

The development of proline-based catalysts for novel asymmetric transformations is another exciting frontier. While the parent compound itself may require deprotection to unmask its catalytic activity, its derivatives are being explored. For instance, N-Boc-4,4-difluoro-L-proline has shown promise as an additive or catalyst in asymmetric reactions, where the fluorine atoms influence the electronic properties and conformational rigidity of the catalyst. ossila.com This suggests that other 4-substituted N-Boc-proline esters, derived from the parent hydroxyproline compound, could also exhibit unique catalytic properties.

| Catalyst Type | Reaction | Potential Advantage |

| Modified N-Boc-4-hydroxyproline Esters | Asymmetric Aldol Reactions | Tunable steric and electronic properties |

| Immobilized Hydroxyproline Derivatives | Michael Additions | Enhanced recyclability and sustainability |

| Fluorinated N-Boc-proline Derivatives | Enantioselective C-C bond formation | Novel reactivity and stereoselectivity |

Integration with Automated Synthesis and High-Throughput Methodologies

The increasing demand for large libraries of structurally diverse compounds for drug discovery and materials science is driving the integration of automated synthesis and high-throughput screening (HTS) methodologies. This compound and its derivatives are well-suited for these platforms due to their utility in solid-phase synthesis.

Automated solid-phase peptide synthesis (SPPS) is a powerful tool for creating peptide libraries with modified proline residues. beilstein-journals.org A technique known as "proline editing" allows for the incorporation of Fmoc-4-hydroxy-L-proline into a peptide sequence, followed by on-resin modification of the hydroxyl group to generate a diverse array of 4-substituted proline analogues in an automated fashion. nih.govnih.gov This approach streamlines the synthesis of peptides with tailored conformational properties and functionalities, and this compound can serve as a precursor for the requisite Fmoc-protected building block.

Furthermore, the development of automated synthesis platforms for small molecules is accelerating the exploration of chemical space. For example, the automated radiosynthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline has been developed from N-Boc-4-hydroxy-L-proline, demonstrating the feasibility of integrating multi-step synthetic sequences into a fully automated process. researchgate.net This approach can be extended to the synthesis of libraries of diverse proline analogues derived from this compound. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. rsc.orgstanford.eduduke.edu

| Technology | Application | Advantage for Proline Analogues |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Synthesis of peptide libraries | Efficient creation of peptides with diverse, site-specifically modified proline residues. nih.govnih.gov |

| Automated Small Molecule Synthesizers | Library synthesis of proline derivatives | Rapid generation of diverse small molecules for high-throughput screening. researchgate.net |

| High-Throughput Screening (HTS) | Discovery of bioactive compounds | Accelerated identification of hits from large libraries of proline analogues. rsc.org |

Exploration of New Biological Probes and Chemical Tools

The rigid, chiral scaffold of this compound makes it an excellent starting point for the design and synthesis of sophisticated biological probes and chemical tools to investigate complex biological systems. Its ability to introduce conformational constraints into peptides and small molecules is particularly valuable for mimicking or disrupting protein-protein interactions.

One emerging trend is the use of this scaffold to create constrained peptides and peptidomimetics that can probe the structure and function of enzymes and receptors. By replacing a native proline residue with a functionalized analogue derived from this compound, researchers can systematically investigate the role of proline conformation in biological recognition events. researchgate.net For example, the synthesis of tricyclic peptidomimetic scaffolds from trans-4-hydroxy-L-proline provides highly rigid structures with a fixed arrangement of functional groups, which can be used to develop potent and selective ligands for biological targets. researchgate.net

Moreover, the hydroxyl group of this compound serves as a convenient handle for the attachment of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. This allows for the creation of chemical probes to visualize and identify the binding partners of proline-containing recognition motifs in a cellular context. The development of "proline editing" on solid-phase further facilitates the incorporation of a wide range of reactive handles for bioorthogonal conjugation reactions, enabling the study of biological processes in living systems. nih.govnih.gov

| Probe/Tool Type | Synthetic Precursor | Application |

| Constrained Peptidomimetics | This compound | Probing protein-protein interactions, enzyme inhibitor design. researchgate.net |

| Fluorescently Labeled Proline Analogues | Hydroxyproline derivatives | Visualizing protein localization and dynamics. |

| Bioorthogonal Probes | On-resin modified hydroxyproline | In-situ labeling and identification of binding partners. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-1-Boc-4-hydroxy-L-proline ethyl ester, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves Boc protection of L-proline derivatives followed by esterification. For example, Boc protection of (4R)-4-hydroxy-L-proline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃) ensures retention of stereochemistry. Subsequent esterification with ethanol or ethyl chloroformate in anhydrous dichloromethane (DCM) is common. Key factors include reaction temperature (0–25°C), solvent polarity, and catalytic bases, which influence epimerization risks at the 4-hydroxy position . Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is recommended to confirm stereochemical integrity .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : The compound is sensitive to hydrolysis and thermal degradation. Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DCM or DMF). Use desiccants in storage vials to minimize moisture exposure. Degradation products (e.g., free hydroxyproline or Boc-deprotected derivatives) can be detected via LC-MS or ¹H-NMR. Stability studies suggest a shelf life of 6–12 months under optimal conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients .

- Stereochemistry : Chiral chromatography (e.g., Chiralpak® IC column) or ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm the 4R configuration .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and 2D-NMR (COSY, HSQC) for backbone assignment .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound when scaling up synthesis?

- Methodological Answer : Epimerization at the 4-hydroxy position is a critical challenge. Strategies include:

- Using low-temperature (–10°C) esterification to minimize racemization.

- Employing non-nucleophilic bases (e.g., Hünig’s base) to reduce base-catalyzed stereochemical inversion.

- Post-synthesis purification via preparative chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation). Comparative studies show that enzymatic methods achieve >98% ee but require longer reaction times .

Q. What are the critical factors affecting the hydrolytic stability of this compound in aqueous reaction media, and how can degradation be minimized?

- Methodological Answer : Hydrolysis is pH-dependent, with accelerated degradation at extremes (pH <3 or >10). Buffered systems (pH 6–8) in aprotic solvents (e.g., THF or DMF) improve stability. Additives like molecular sieves or chelating agents (EDTA) mitigate trace water and metal-ion-catalyzed degradation. Real-time monitoring via in situ FTIR or Raman spectroscopy can track ester bond cleavage .

Q. How do structural analogs of this compound (e.g., cyclohexyl or phenyl-substituted derivatives) influence its reactivity in peptide coupling reactions?

- Methodological Answer : Substituents at the 4-position alter steric and electronic profiles. For example, cyclohexyl analogs (see ) exhibit slower coupling kinetics due to increased steric hindrance, requiring activated coupling reagents like HATU or PyBOP. Computational modeling (DFT) predicts that electron-withdrawing groups enhance electrophilicity of the ester carbonyl, improving coupling efficiency with amino acid residues .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported enantiomeric purity when synthesizing this compound using different catalytic systems?

- Methodological Answer : Contradictions often arise from variations in chiral column selectivity or calibration standards. To harmonize

- Cross-validate using multiple chiral columns (e.g., Chiralpak® AD vs. OD).

- Compare results with synthetic standards of known ee (e.g., commercial (4S)-isomers).

- Use mass spectrometry to rule out co-eluting impurities. Studies indicate that 1%–3% variability in ee measurements is common across labs .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize:

- Solvent drying methods (e.g., activated molecular sieves for DCM).

- Reaction monitoring intervals (e.g., TLC every 30 minutes).

- Quenching procedures (e.g., dilute HCl for Boc deprotection).

Collaborative inter-lab studies (see ) highlight the importance of detailed SOPs for reducing batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.